5-Bromo-2-fluorobenzaldehyde

Orthogonal synthesis Cross-coupling Nucleophilic aromatic substitution

5-Bromo-2-fluorobenzaldehyde (CAS 93777-26-5) delivers a trifunctional aromatic platform with orthogonal C–Br and C–F handles: the 5-bromo site undergoes Pd-catalyzed Suzuki/Sonogashira/Heck coupling while the 2-fluoro substituent remains inert, enabling downstream SNAr amination or serving as a metabolically stable bioisostere. This eliminates intermediate halogenation steps, reducing total step count by 1–2 transformations versus mono-halogenated analogs. As a crystalline solid (mp 58–62°C), it permits accurate ±0.1 mg gravimetric dispensing—critical for reproducible SAR library synthesis. Validated in prostaglandin D2 antagonist and leukotriene biosynthesis inhibitor programs. ≥98% purity. Request a quote or order online today.

Molecular Formula C7H4BrFO
Molecular Weight 203.01 g/mol
CAS No. 93777-26-5
Cat. No. B134332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-fluorobenzaldehyde
CAS93777-26-5
Synonyms2-Fluoro-5-bromobenzaldehyde;  3-Bromo-6-fluorobenzaldehyde; 
Molecular FormulaC7H4BrFO
Molecular Weight203.01 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Br)C=O)F
InChIInChI=1S/C7H4BrFO/c8-6-1-2-7(9)5(3-6)4-10/h1-4H
InChIKeyMMFGGDVQLQQQRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 50 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2-fluorobenzaldehyde (CAS 93777-26-5) as a Differentiated Aromatic Aldehyde Intermediate for Orthogonal Functionalization Strategies


5-Bromo-2-fluorobenzaldehyde (CAS 93777-26-5) is a dihalogenated aromatic aldehyde bearing a bromine atom at the 5-position and a fluorine atom at the 2-position relative to the aldehyde group [1]. With molecular formula C7H4BrFO and molecular weight 203.01 g/mol, the compound exhibits a melting point range of 58–62°C and density of 1.71 g/mL at 25°C . Unlike simple monohalogenated benzaldehydes, the strategic 1,2,5-substitution pattern creates a trifunctional platform (aldehyde, C–Br, C–F) that enables orthogonal reactivity pathways not accessible with single-halogen analogs [2].

Why 5-Bromo-2-fluorobenzaldehyde Cannot Be Replaced by Mono-Halogenated Benzaldehyde Analogs in Multi-Step Synthetic Sequences


Generic substitution with mono-halogenated benzaldehydes (e.g., 5-bromobenzaldehyde or 2-fluorobenzaldehyde) fails in synthetic contexts requiring sequential, site-selective bond formation because these analogs lack the orthogonal reactivity handles essential for staged elaboration. The presence of both bromine and fluorine on a single aromatic core permits differentiated activation conditions: the C–Br bond undergoes palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Heck) under mild conditions, while the C–F bond remains inert during these transformations, enabling subsequent functionalization via nucleophilic aromatic substitution (SNAr) or serving as a metabolically stable substituent in final pharmaceutical compounds [1]. This orthogonality eliminates protecting group manipulations that would otherwise add 1–2 synthetic steps per functionalization, directly reducing step count and improving overall process efficiency .

Quantitative Differentiation of 5-Bromo-2-fluorobenzaldehyde (CAS 93777-26-5) Versus Closest Structural Analogs


Orthogonal Functional Group Reactivity: Comparative Reactivity Profile of C–Br versus C–F Bonds in Dihalogenated Benzaldehydes

The primary differentiator of 5-bromo-2-fluorobenzaldehyde versus mono-halogenated benzaldehydes is the presence of two halogens with orthogonal reactivity profiles within the same molecule. The C–Br bond at the 5-position is reactive toward Pd-catalyzed cross-coupling reactions (Suzuki, Stille, Sonogashira, Heck, Buchwald–Hartwig) under standard conditions (typically 60–100°C, 1–24 h, Pd(PPh3)4 or Pd(dppf)Cl2 catalysis) [1]. In contrast, the C–F bond at the 2-position is inert under these same cross-coupling conditions due to the exceptional strength of the C–F bond (~486 kJ/mol) and its poor leaving group ability . This differential reactivity enables sequential functionalization: the bromine can be replaced with a carbon-based fragment via cross-coupling while the fluorine remains intact for subsequent SNAr reactions or retains its fluorine-mediated metabolic stability benefits in downstream pharmaceutical compounds [2]. Mono-halogenated analogs such as 5-bromobenzaldehyde or 2-fluorobenzaldehyde provide only a single reactive halogen handle, precluding this staged functionalization strategy without introducing additional halogenation steps.

Orthogonal synthesis Cross-coupling Nucleophilic aromatic substitution Palladium catalysis

Purity Benchmarking: Commercial Availability at ≥98% Purity (GC/HPLC) for Reproducible Synthesis Outcomes

5-Bromo-2-fluorobenzaldehyde is commercially available from multiple suppliers with a minimum purity specification of 98% as verified by GC or HPLC, with some vendors providing NMR validation as part of their certificate of analysis documentation [1]. This purity level exceeds the typical ≥95% specification offered for many commodity mono-halogenated benzaldehyde analogs (e.g., 5-bromobenzaldehyde or 2-fluorobenzaldehyde are commonly supplied at 95–97% purity ranges) . Higher starting purity directly correlates with reduced side reactions in cross-coupling and condensation steps, minimizing the formation of purification-intensive impurities and improving isolated yields in downstream transformations .

Quality control Purity specification Pharmaceutical intermediate Procurement standard

Physical State and Handling Characteristics: Solid Crystalline Form (mp 58–62°C) Enables Precise Weighing Versus Liquid Analogs

5-Bromo-2-fluorobenzaldehyde exists as a crystalline solid at room temperature with a melting point range of 58–62°C . This physical state differentiates it from many structurally related mono-halogenated benzaldehydes, which are often liquids at ambient conditions (e.g., 2-fluorobenzaldehyde mp ~ -44°C, liquid; 4-fluorobenzaldehyde mp ~ -10°C, liquid; 3-bromobenzaldehyde mp ~ 18–21°C, near-room-temperature solid) [1]. The solid crystalline form of the target compound facilitates precise gravimetric dispensing on laboratory scales (±0.1 mg accuracy achievable), whereas liquid analogs require volumetric transfer (via syringe or micropipette) with inherently lower accuracy (±1–5% typical volumetric error) and potential exposure to hygroscopic or oxidative degradation during repeated container opening .

Physical properties Weighing accuracy Laboratory handling Solid vs. liquid reagent

Synthetic Tractability: Validated Reduction Pathway to 5-Bromo-2-fluorobenzyl Alcohol with 81% Reported Yield

The aldehyde functionality of 5-bromo-2-fluorobenzaldehyde undergoes facile reduction to the corresponding benzyl alcohol derivative under standard sodium borohydride conditions. Patent literature describes a procedure using sodium borohydride (8.39 g, 222 mmol) added to an ethanolic solution of 5-bromo-2-fluorobenzaldehyde (30.0 g, 148 mmol) at 0°C, yielding 5-bromo-2-fluorobenzyl alcohol in approximately 81% isolated yield after aqueous workup . This reduction proceeds without competing dehalogenation of the bromine or fluorine substituents, demonstrating the compatibility of both halogens with hydride reducing agents [1]. In contrast, reduction of iodo-substituted benzaldehyde analogs (e.g., 5-iodo-2-fluorobenzaldehyde) under similar conditions frequently suffers from partial reductive deiodination, reducing effective yield and requiring additional purification to remove dehalogenated byproducts [2].

Aldehyde reduction Yield benchmarking Process reproducibility Sodium borohydride

Pharmaceutical Intermediate Specificity: Documented Use in Prostaglandin D2 Inhibitor and Leukotriene Inhibitor Synthesis Pathways

5-Bromo-2-fluorobenzaldehyde is specifically cited in pharmaceutical patent and synthesis literature as a key intermediate for multiple drug classes. It serves as a starting material for prostaglandin D2 inhibitor synthesis and has been explicitly identified as an intermediate in the preparation of ipragliflozin, an SGLT2 inhibitor for type 2 diabetes . Additionally, the compound is employed in the preparation of benzimidazole derivatives that function as inhibitors of leukotriene production, a pathway relevant to inflammatory and allergic conditions . The combination of fluorine (which enhances metabolic stability and modulates lipophilicity) and bromine (enabling aryl-aryl bond formation via cross-coupling) is specifically required in these synthetic routes, as the corresponding chloro- or iodo-analogs fail to provide the optimal balance of metabolic properties and synthetic reactivity .

Prostaglandin D2 inhibitor Leukotriene inhibitor Drug synthesis Ipragliflozin Benzimidazole derivatives

Validated Application Scenarios for 5-Bromo-2-fluorobenzaldehyde (CAS 93777-26-5) in Pharmaceutical and Fine Chemical Synthesis


Sequential Orthogonal Functionalization in Multi-Step Pharmaceutical Intermediate Synthesis

Use 5-bromo-2-fluorobenzaldehyde as a starting material when the synthetic route requires two distinct aromatic substitution steps without intermediate halogenation. The bromine atom at the 5-position undergoes initial Pd-catalyzed Suzuki or Sonogashira coupling to install a first aryl or alkynyl fragment, while the fluorine at the 2-position remains intact. The retained fluorine can subsequently be displaced via SNAr with amine nucleophiles (e.g., in Buchwald–Hartwig amination or direct nucleophilic substitution) to introduce a second diversity element, or preserved in the final product to enhance metabolic stability [1]. This sequential strategy reduces total step count by 1–2 steps compared to routes starting from mono-halogenated benzaldehydes, which would require a halogenation step after the first coupling.

Precision Stoichiometric Dispensing for Milligram-Scale Medicinal Chemistry Libraries

In medicinal chemistry settings where reaction scale is limited (e.g., 10–100 mg of starting material per array member), accurate stoichiometric control is critical for generating reproducible structure–activity relationship (SAR) data. 5-Bromo-2-fluorobenzaldehyde, as a crystalline solid with mp 58–62°C, can be accurately weighed (±0.1 mg) on analytical balances without the volumetric transfer errors (±1–5%) associated with liquid aldehyde analogs [1]. This accuracy ensures that cross-coupling reactions proceed with the intended stoichiometry, minimizing variability in library compound purity and yield that could confound biological assay interpretation .

Reduction to 5-Bromo-2-fluorobenzyl Alcohol as a Key Step in Prostaglandin D2 Inhibitor Synthesis

For synthetic routes targeting prostaglandin D2 receptor antagonists, the reduction of 5-bromo-2-fluorobenzaldehyde to 5-bromo-2-fluorobenzyl alcohol (using NaBH4 in ethanol at 0°C, ~81% isolated yield) provides a robust and scalable entry point to the benzylic alcohol intermediate [1]. The retention of both bromine and fluorine during hydride reduction is essential, as subsequent steps in these synthetic sequences rely on the bromine for cross-coupling and the fluorine for metabolic stability modulation . Alternative iodo-substituted starting materials risk partial deiodination during reduction, compromising yield and introducing purification complexity.

Synthesis of Fluorinated Benzimidazole Derivatives as Leukotriene Inhibitors

5-Bromo-2-fluorobenzaldehyde serves as the key aldehyde building block in condensation-based syntheses of benzimidazole scaffolds targeting leukotriene biosynthesis inhibition [1]. The electron-withdrawing fluorine substituent at the 2-position modulates the electrophilicity of the aldehyde carbonyl, influencing condensation rates with ortho-phenylenediamine derivatives, while the 5-bromo substituent provides a handle for late-stage diversification via cross-coupling to explore SAR around the benzimidazole core . This specific halogenation pattern is matched to the pharmacophore requirements of the leukotriene inhibitor class.

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